![molecular formula C8H7F3IN B1395284 2-Iodo-4-methyl-5-(trifluoromethyl)aniline CAS No. 872624-68-5](/img/structure/B1395284.png)
2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Overview
Description
2-Iodo-4-methyl-5-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C8H7F3IN. This compound is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to an aniline ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline typically involves the iodination of 4-methyl-5-(trifluoromethyl)aniline. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions often require a low temperature to stabilize the diazonium salt intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when handling hazardous reagents like iodine and diazonium salts. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methyl-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-methoxy-4-methyl-5-(trifluoromethyl)aniline.
Oxidation: Products include 2-iodo-4-methyl-5-(trifluoromethyl)benzoic acid.
Coupling: Biaryl compounds with various substituents on the aromatic ring.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-Iodo-4-methyl-5-(trifluoromethyl)aniline serves as an essential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural properties facilitate the development of compounds that can effectively interact with biological targets.
Case Study: Neurological Disorders
Research has shown that derivatives of this compound exhibit potential as therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease. The trifluoromethyl group enhances metabolic stability and bioavailability, making these derivatives promising candidates for further development .
Agricultural Chemicals
Enhancing Agrochemical Efficacy
In agricultural applications, this compound is utilized in formulating pesticides and herbicides. Its incorporation into agrochemicals improves their efficacy against pests and diseases, leading to enhanced crop yields.
Case Study: Pesticide Development
A study demonstrated that formulations containing this compound showed a significant increase in effectiveness against common agricultural pests compared to traditional formulations. This improvement is attributed to the compound's ability to penetrate plant tissues more effectively .
Material Science
Development of Advanced Materials
The compound is valuable in material science for developing polymers and coatings that require specific thermal and chemical resistance. Its properties make it suitable for industrial applications where durability and performance are critical.
Case Study: Coating Applications
Research indicates that coatings formulated with this compound exhibit superior resistance to harsh environmental conditions, making them ideal for use in automotive and aerospace industries. The incorporation of the trifluoromethyl group provides additional benefits such as improved hydrophobicity .
Fluorinated Compounds Research
Synthesis of Fluorinated Compounds
this compound plays a crucial role in synthesizing fluorinated compounds, which have applications in refrigerants and specialty solvents. The presence of fluorine enhances the performance characteristics of these compounds over non-fluorinated alternatives.
Case Study: Refrigerant Development
Fluorinated compounds derived from this aniline have been investigated for use as environmentally friendly refrigerants. These compounds demonstrate lower global warming potential compared to traditional refrigerants, aligning with contemporary sustainability goals .
Analytical Chemistry
Detection and Quantification
In analytical chemistry, this compound is utilized in various methods for detecting and quantifying other substances. Its high sensitivity and specificity are essential for quality control across multiple industries.
Case Study: Quality Control Applications
An application study highlighted the use of this compound in high-performance liquid chromatography (HPLC) methods for detecting trace levels of contaminants in food products. The results indicated that its inclusion significantly improved detection limits compared to conventional methods .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Pharmaceutical Development | Intermediate in drug synthesis targeting neurological disorders | Enhanced metabolic stability and bioavailability |
Agricultural Chemicals | Formulation of pesticides and herbicides | Improved efficacy against pests |
Material Science | Development of durable polymers and coatings | Superior thermal and chemical resistance |
Fluorinated Compounds | Synthesis of environmentally friendly refrigerants | Lower global warming potential |
Analytical Chemistry | Detection and quantification methods | High sensitivity and specificity |
Mechanism of Action
The mechanism of action of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: Lacks the methyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.
4-Methyl-5-(trifluoromethyl)aniline: Lacks the iodine atom, affecting its ability to participate in halogen bonding and substitution reactions.
2-Iodo-4-(trifluoromethyl)aniline: Similar structure but without the methyl group, leading to variations in steric and electronic effects.
Uniqueness
2-Iodo-4-methyl-5-(trifluoromethyl)aniline is unique due to the combination of iodine, methyl, and trifluoromethyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
2-Iodo-4-methyl-5-(trifluoromethyl)aniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes:
- Iodine atom at the 2-position
- Methyl group at the 4-position
- Trifluoromethyl group at the 5-position
This unique arrangement of substituents influences its reactivity and biological interactions.
Research indicates that this compound may interact with various biological targets through:
- Enzyme inhibition : The presence of the trifluoromethyl group can enhance binding affinity to certain enzymes, potentially leading to inhibition.
- Receptor modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, demonstrating significant inhibitory effects.
Compound | Activity | Reference |
---|---|---|
This compound | Moderate antibacterial activity | |
4-Iodo-2-methyl-5-nitroaniline | No significant activity |
Cytotoxicity Studies
In vitro studies have indicated that this compound may induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cellular homeostasis.
Case Studies
- Antimycobacterial Activity : A study demonstrated that derivatives of iodoanilines showed promising antimycobacterial activity. The mechanisms involved were attributed to their ability to disrupt mycobacterial cell wall synthesis and function .
- Ferroptosis Induction : Research on related compounds revealed that they could induce ferroptosis in cancer cells, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This suggests potential therapeutic applications in cancer treatment .
Efficacy in Animal Models
In vivo studies using mouse models have shown that compounds related to this compound can maintain effective concentrations over time, supporting their potential use in therapeutic applications against infections and tumors .
Properties
IUPAC Name |
2-iodo-4-methyl-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3IN/c1-4-2-6(12)7(13)3-5(4)8(9,10)11/h2-3H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHDGSONCOREHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697742 | |
Record name | 2-Iodo-4-methyl-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872624-68-5 | |
Record name | 2-Iodo-4-methyl-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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